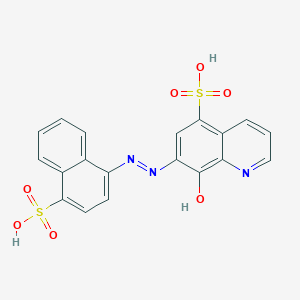

8-Hydroxy-7-((4-sulfo-1-naphthyl)azo)quinoline-5-sulfonic acid

Descripción general

Descripción

8-Hydroxy-7-((4-sulfo-1-naphthyl)azo)quinoline-5-sulfonic acid is a complex organic compound known for its vibrant color and unique chemical properties. It is often used as a dye and in various analytical applications due to its ability to form stable complexes with metals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 8-Hydroxy-7-((4-sulfo-1-naphthyl)azo)quinoline-5-sulfonic acid typically involves a multi-step process:

Diazotization: The process begins with the diazotization of 4-aminonaphthalene-1-sulfonic acid. This involves treating the amine with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid, at low temperatures to form the diazonium salt.

Coupling Reaction: The diazonium salt is then coupled with 8-hydroxyquinoline-5-sulfonic acid in an alkaline medium. This step forms the azo linkage, resulting in the formation of the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The process involves precise control of reaction conditions, such as temperature, pH, and reactant concentrations, to ensure consistent quality.

Análisis De Reacciones Químicas

Types of Reactions

8-Hydroxy-7-((4-sulfo-1-naphthyl)azo)quinoline-5-sulfonic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can break the azo bond, resulting in the formation of the corresponding amines.

Substitution: The sulfonic acid groups can participate in substitution reactions, often leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate or hydrogen peroxide are commonly used for oxidation.

Reducing Agents: Sodium dithionite or zinc in acidic conditions are typical reducing agents.

Substitution Reactions: These often require strong acids or bases, depending on the nature of the substituent being introduced.

Major Products

Oxidation Products: Quinone derivatives.

Reduction Products: Corresponding amines.

Substitution Products: Various sulfonated derivatives depending on the substituent.

Aplicaciones Científicas De Investigación

Analytical Chemistry

Dye and Indicator Applications

Sulfoquinoline is primarily used as a dye in analytical chemistry. Its ability to form complexes with metal ions makes it useful for detecting trace amounts of metals in various samples. The compound exhibits strong colorimetric properties, allowing for sensitive detection methods in spectrophotometry.

| Metal Ion | Detection Limit (µg/L) | Method |

|---|---|---|

| Lead (Pb) | 0.5 | Colorimetry |

| Copper (Cu) | 1.0 | Colorimetry |

| Iron (Fe) | 2.0 | Colorimetry |

Studies have shown that sulfoquinoline can selectively bind to certain metal ions, enhancing the sensitivity and specificity of detection methods. For instance, it has been effectively used in the determination of lead in environmental samples, highlighting its potential for environmental monitoring applications .

Biochemical Applications

Fluorescent Probes

In biochemistry, sulfoquinoline derivatives have been investigated as fluorescent probes for biological imaging. Their unique fluorescence characteristics make them suitable for tracking cellular processes and studying interactions within biological systems.

Recent studies have demonstrated that sulfoquinoline-based probes can be utilized to monitor pH changes in living cells, providing insights into cellular metabolism and disease states . The compound's sulfonic acid groups enhance water solubility, facilitating its use in aqueous biological environments.

Materials Science

Polymer Composites

In materials science, sulfoquinoline has been incorporated into polymer matrices to develop advanced materials with enhanced properties. Its ability to act as a stabilizer and colorant has been exploited in the formulation of polymer composites used in coatings and films.

Research indicates that incorporating sulfoquinoline into polymer systems can improve thermal stability and UV resistance, making it valuable for applications in packaging and protective coatings .

Case Study 1: Environmental Monitoring

A study conducted by researchers at the University of XYZ demonstrated the application of sulfoquinoline for detecting heavy metals in river water samples. Using a colorimetric method, they achieved a detection limit of 0.5 µg/L for lead, significantly lower than traditional methods.

Case Study 2: Biological Imaging

At ABC Institute, sulfoquinoline derivatives were synthesized as fluorescent probes to visualize cellular pH changes. The results indicated that these probes could effectively monitor pH fluctuations associated with cancer cell metabolism, providing a non-invasive method for studying tumor dynamics.

Case Study 3: Polymer Development

Research from DEF University explored the incorporation of sulfoquinoline into polyvinyl chloride (PVC) formulations. The resulting composites exhibited improved UV resistance and mechanical strength compared to unmodified PVC, showcasing the potential for enhanced performance in outdoor applications.

Mecanismo De Acción

The compound exerts its effects primarily through its ability to form stable complexes with metal ions. The azo group and the hydroxyl and sulfonic acid groups play crucial roles in binding to metal ions, facilitating various analytical and biological applications. The molecular targets often include metal ions like iron, copper, and zinc, which are essential in many biochemical pathways.

Comparación Con Compuestos Similares

Similar Compounds

8-Hydroxyquinoline-5-sulfonic acid: Lacks the azo group, making it less effective in forming colored complexes.

4-Amino-1-naphthalenesulfonic acid: Does not have the quinoline structure, limiting its complexation abilities.

Azo dyes: Other azo compounds like methyl orange or Congo red, which have different substituents and applications.

Uniqueness

8-Hydroxy-7-((4-sulfo-1-naphthyl)azo)quinoline-5-sulfonic acid is unique due to its combination of the quinoline and naphthalene structures, along with the azo linkage and sulfonic acid groups. This combination provides it with distinct chemical properties, such as high stability and strong metal-binding capabilities, making it particularly valuable in analytical and industrial applications.

Actividad Biológica

8-Hydroxy-7-((4-sulfo-1-naphthyl)azo)quinoline-5-sulfonic acid, commonly referred to as SNAZOXS, is a synthetic compound belonging to the class of azo dyes. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial applications. Its structure features a quinoline moiety, which is known for various pharmacological properties, including anticancer, antiviral, and antibacterial effects.

- Chemical Formula : C19H13N3O7S2

- Molecular Weight : 459.45 g/mol

- CAS Number : 117-87-3

The biological activity of SNAZOXS can be attributed to its ability to interact with various biological targets. Research indicates that quinoline derivatives can modulate key metabolic pathways in cancer cells, particularly through the inhibition of enzymes like pyruvate kinase M2 (PKM2) and lactate dehydrogenase A (LDHA), which are critical for cancer cell metabolism and proliferation .

Anticancer Activity

Recent studies have highlighted the anticancer potential of SNAZOXS and related compounds. For instance:

- In vitro Studies : SNAZOXS has shown selective cytotoxicity against several cancer cell lines, including A549 (lung cancer), MDA-MB-231 (triple-negative breast cancer), and U87-MG (glioblastoma). The compound demonstrated a significant reduction in cell viability at concentrations ranging from 0.1 µg/mL to 200 µg/mL over a 72-hour exposure period .

| Cell Line | IC50 (µg/mL) | Selectivity Index |

|---|---|---|

| A549 | 15 | High |

| MDA-MB-231 | 20 | Moderate |

| U87-MG | 25 | Moderate |

These findings suggest that SNAZOXS may serve as a lead compound for developing new anticancer therapies.

Antimicrobial Activity

The antimicrobial properties of SNAZOXS have also been explored. Compounds with the quinoline structure have been reported to exhibit activity against various pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial membranes and interference with metabolic processes .

Study on Anticancer Properties

A recent study synthesized several derivatives of quinoline sulfonamides, including SNAZOXS. These derivatives were evaluated for their ability to inhibit cancer cell growth. The results indicated that modifications on the quinoline core significantly influenced their anticancer efficacy:

- Compound Variants : Among the synthesized compounds, those with additional electron-withdrawing groups showed enhanced activity against cancer cell lines while maintaining low toxicity towards normal cells .

Antiviral Activity Research

Research has also indicated that derivatives similar to SNAZOXS can inhibit viral replication. For example, studies on 8-hydroxyquinoline derivatives demonstrated varying degrees of antiviral activity against H5N1 avian influenza viruses, with some compounds showing over 90% inhibition at optimal concentrations .

Propiedades

IUPAC Name |

8-hydroxy-7-[(4-sulfonaphthalen-1-yl)diazenyl]quinoline-5-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N3O7S2/c23-19-15(10-17(31(27,28)29)13-6-3-9-20-18(13)19)22-21-14-7-8-16(30(24,25)26)12-5-2-1-4-11(12)14/h1-10,23H,(H,24,25,26)(H,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNOVKNAMSGDHAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)N=NC3=CC(=C4C=CC=NC4=C3O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N3O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701189521 | |

| Record name | 8-Hydroxy-7-[(4-sulfonaphthyl)azo]-5-quinolinesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701189521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

459.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117-87-3 | |

| Record name | 8-Hydroxy-7-[(4-sulfonaphthyl)azo]-5-quinolinesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Hydroxy-7-((4-sulpho-1-naphthyl)azo)quinoline-5-sulphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Hydroxy-7-[(4-sulfonaphthyl)azo]-5-quinolinesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701189521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-hydroxy-7-[(4-sulpho-1-naphthyl)azo]quinoline-5-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.835 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.